molecular formula C21H26BrNO3 B12411649 Methantheline-d3 (bromide)

Methantheline-d3 (bromide)

Cat. No.: B12411649
M. Wt: 423.4 g/mol
InChI Key: PQMWYJDJHJQZDE-FJCVKDQNSA-M
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Description

Methantheline-d3 (bromide) is a deuterium-labeled derivative of Methantheline bromide. Methantheline bromide is a synthetic antispasmodic agent used to relieve cramps or spasms of the stomach, intestines, and bladder. The deuterium labeling in Methantheline-d3 (bromide) is primarily used for scientific research purposes, particularly in pharmacokinetic and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methantheline-d3 (bromide) is synthesized by incorporating deuterium into Methantheline bromide. The process involves the substitution of hydrogen atoms with deuterium atoms in the Methantheline bromide molecule. This can be achieved through various deuteration techniques, such as catalytic hydrogenation using deuterium gas or deuterated solvents .

Industrial Production Methods: The industrial production of Methantheline-d3 (bromide) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product. The reaction conditions are optimized to achieve high yields and purity of Methantheline-d3 (bromide) .

Chemical Reactions Analysis

Types of Reactions: Methantheline-d3 (bromide) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of Methantheline-d3 (bromide), while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .

Mechanism of Action

Methantheline-d3 (bromide) exerts its effects by inhibiting the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves. It acts as a muscarinic receptor antagonist, blocking the binding of acetylcholine to its receptors. This inhibition reduces the motility and secretory activity of the gastrointestinal system, as well as the tone of the ureter and urinary bladder . The compound also has a slight relaxant action on the bile ducts and gallbladder .

Comparison with Similar Compounds

Uniqueness of Methantheline-d3 (bromide): Methantheline-d3 (bromide) is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise tracking and quantification in pharmacokinetic and metabolic studies . This makes Methantheline-d3 (bromide) a valuable tool in drug development and biological research.

Properties

Molecular Formula

C21H26BrNO3

Molecular Weight

423.4 g/mol

IUPAC Name

diethyl-(trideuteriomethyl)-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;bromide

InChI

InChI=1S/C21H26NO3.BrH/c1-4-22(3,5-2)14-15-24-21(23)20-16-10-6-8-12-18(16)25-19-13-9-7-11-17(19)20;/h6-13,20H,4-5,14-15H2,1-3H3;1H/q+1;/p-1/i3D3;

InChI Key

PQMWYJDJHJQZDE-FJCVKDQNSA-M

Isomeric SMILES

[2H]C([2H])([2H])[N+](CC)(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13.[Br-]

Canonical SMILES

CC[N+](C)(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13.[Br-]

Origin of Product

United States

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